

Perzinfotel competitive NMDA antagonist potency

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Compound Focus: Perzinfotel

CAS No.: 144912-63-0

Cat. No.: S539064

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Core Pharmacological Profile of Perzinfotel

The table below summarizes the key pharmacological characteristics of **Perzinfotel**:

Property	Description
Mechanism of Action	Selective, competitive NMDA receptor antagonist [1]
Primary Binding Site	Glutamate site [1] [2]
Affinity (IC50)	30 nM [2] [3]
Key Pharmacological Effect	Blocks chemical irritant-induced thermal hypersensitivity; lacks direct antinociceptive effects [1]
Neuroprotection	Demonstrated neuroprotective effects [2] [3]

Efficacy and Therapeutic Potential

Preclinical studies highlight **Perzinfotel**'s potential for treating conditions involving NMDA receptor overactivation, particularly neuropathic pain.

- **Blockade of Thermal Hypersensitivity:** In rat models, **Perzinfotel** dose- and time-dependently blocked thermal hypersensitivity induced by prostaglandin E2 (PGE2) and capsaicin [1]. Intraperitoneal (10 mg/kg) and oral (100 mg/kg) administration achieved 60-80% blockade of PGE2-induced hypersensitivity [1].
- **Superior Therapeutic Profile:** **Perzinfotel** blocked hypersensitivity at doses that did not disrupt operant response rates, unlike other NMDA receptor negative modulators (e.g., memantine, ketamine, ifenprodil) which often caused response suppression at ineffective doses [1]. This indicates a **wider therapeutic window** [1].

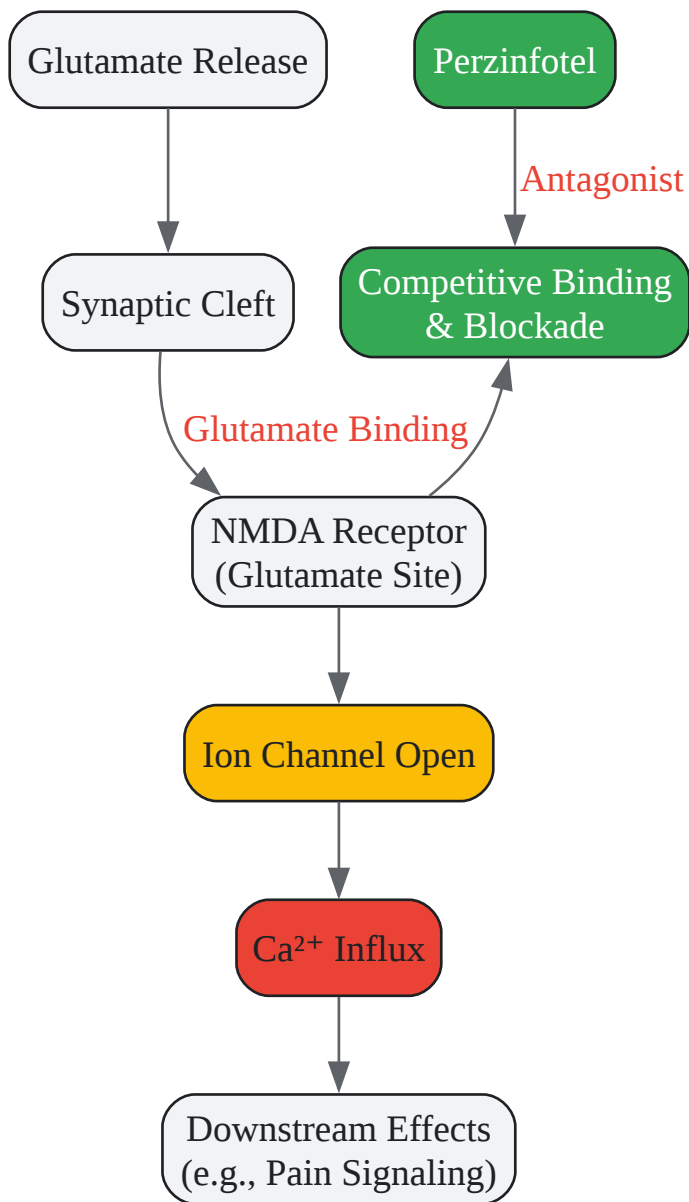
Detailed Experimental Protocol

The foundational study on **Perzinfotel**'s effects used the following methodology [1]:

- **Animal Model:** Adult rats.
- **Thermal Hypersensitivity Model:**
 - **Induction:** Subcutaneous injection of PGE2 or capsaicin into the tail.
 - **Assessment:** Warm-water tail-withdrawal assay. Hypersensitivity was measured as a significant decrease in tail-withdrawal latency.
- **Drug Administration:** **Perzinfotel** was administered via intraperitoneal (IP) and oral (PO) routes.
- **Data Analysis:**
 - **Efficacy:** Dose-response and time-course analyses for blockade of induced hypersensitivity.
 - **Therapeutic Ratio:** Comparison of doses effective for blocking hypersensitivity versus doses that suppressed operant responding for food reward.

Mechanism of Action and NMDA Receptor Context

The diagram below illustrates **Perzinfotel**'s competitive antagonism within the broader signaling context of the NMDA receptor:



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As a **competitive antagonist**, **Perzinfotel** vies with the natural neurotransmitter glutamate for binding at the receptor's recognition site [1] [4]. By occupying this site, it prevents glutamate from activating the receptor, thus inhibiting the downstream ion flux (particularly Ca²⁺) that contributes to central sensitization and chronic pain states [4] [5]. This mechanism differs from **uncompetitive antagonists** like memantine or ketamine, which block the ion channel *after* the receptor is activated by glutamate [1] [4].

Research and Development Status

Perzinfotel is currently classified as a **research compound** available for investigational use [2] [3]. Its development highlights the pursuit of NMDA receptor antagonists with improved side effect profiles, though its current status in clinical development for human therapeutics is not defined in the available literature.

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